molecular formula C20H21NO2 B2860132 4-((benzyl(methyl)amino)methyl)-6-ethyl-2H-chromen-2-one CAS No. 847184-63-8

4-((benzyl(methyl)amino)methyl)-6-ethyl-2H-chromen-2-one

Cat. No. B2860132
CAS RN: 847184-63-8
M. Wt: 307.393
InChI Key: GQTJSAKJPXYNHI-UHFFFAOYSA-N
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Description

4-((benzyl(methyl)amino)methyl)-6-ethyl-2H-chromen-2-one, commonly known as Xanthone, is a natural compound found in various plants. It has been extensively studied for its pharmacological properties and potential therapeutic applications.

Scientific Research Applications

Synthesis and Catalysis

One significant area of application for such compounds is in the synthesis of chromene derivatives, which are valuable in medicinal chemistry and materials science. For instance, potassium phthalimide-N-oxyl has been employed as an efficient organocatalyst in the one-pot, three-component synthesis of various 2-amino-4H-chromene derivatives in water, showcasing an environmentally friendly approach to prepare these compounds with advantages like short reaction time, high yields, and straightforward work-up (Dekamin, Eslami, & Maleki, 2013). Similarly, sodium malonate has been utilized as an efficient catalyst for the aqua one-pot, three-component synthesis of dihydropyrano[3,2-c]chromenes and amino-benzochromenes, underlining the significance of green chemistry in the synthesis of medicinally relevant compounds (Kiyani & Tazari, 2017).

Molecular Structure and Crystallography

The molecular structure and crystallography of chromene derivatives have been extensively studied to understand their chemical behavior and potential applications. For example, the crystal structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography, revealing insights into its molecular conformation and intermolecular hydrogen bonding patterns (Manolov, Morgenstern, & Hegetschweiler, 2012). Such studies are crucial for the development of chromene-based materials and pharmaceuticals.

Biological and Medicinal Applications

Chromene derivatives have shown potential in various biological and medicinal applications due to their diverse pharmacological activities. Research has highlighted their role as inhibitors and radical scavengers, which could be pivotal in developing new therapeutic agents. For example, a study on 4H-benzochromene derivatives as novel tyrosinase inhibitors and radical scavengers involved synthesis, biological evaluation, and molecular docking analysis, indicating their potential as competitive tyrosinase inhibitors and effective radical scavengers (Karimian et al., 2020). Such findings could have significant implications in the fields of cosmetics, food industry, and medicine.

properties

IUPAC Name

4-[[benzyl(methyl)amino]methyl]-6-ethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-3-15-9-10-19-18(11-15)17(12-20(22)23-19)14-21(2)13-16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTJSAKJPXYNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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